Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-7-6-13-14(4)8(7)11/h6H,5H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQMBGGWHKDJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method involves the use of tert-butyl carbamate and 5-bromo-1-methylpyrazole in the presence of a suitable base and solvent. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding amine .
Scientific Research Applications
Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Substituent Variations
The compound’s reactivity and stability are influenced by its substituents. Key analogs include:
Key Observations :
Physical and Spectroscopic Properties
While direct data for the target compound are unavailable, analogs provide benchmarks:
Biological Activity
Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C12H17BrN4O2
- Molecular Weight: 329.2 g/mol
- CAS Number: 1454848-24-8
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound acts as an inhibitor by forming covalent bonds with active sites on enzymes, thus blocking their activity and influencing various biochemical pathways. This mechanism is significant in the context of drug development, particularly for diseases where enzyme inhibition is a therapeutic target.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity: Some studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi.
- Anticancer Properties: In vitro studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
-
Antimicrobial Study:
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent. -
Anticancer Research:
In vitro experiments conducted on human cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis. The study highlighted the compound's potential as a lead for anticancer drug development. -
Inflammatory Response Modulation:
Research focusing on the anti-inflammatory properties revealed that the compound could reduce cytokine production in activated macrophages, indicating its potential use in treating inflammatory conditions.
Q & A
Q. Critical Conditions :
- Stoichiometry : Excess Boc anhydride (1.1–1.2 eq) ensures complete substitution.
- Purification : Recrystallization from cold water or ethyl acetate/hexane mixtures improves purity .
How is this compound characterized, and what spectral markers are definitive for structural confirmation?
Basic
Key characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS typically shows [M+H]⁺ peaks around m/z 290–310, with bromine isotope patterns (~1:1 ratio for ⁷⁹Br/⁸¹Br) .
What are the stability considerations for this compound under varying experimental conditions?
Q. Advanced
- Thermal Stability : Decomposition occurs above 120°C, necessitating low-temperature storage (2–8°C) and avoidance of prolonged heating during reactions .
- Chemical Stability :
How can researchers resolve contradictions in spectral data during structural elucidation?
Q. Advanced
- Tautomerism in Pyrazole : Pyrazole rings exhibit tautomerism, causing shifts in NMR signals. Compare experimental data with computed spectra (DFT) or literature analogs .
- Impurity Identification : LC-MS or HPLC can detect byproducts (e.g., de-brominated or Boc-deprotected species). Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
What role does the bromine substituent play in the reactivity of this compound, and how does it influence downstream applications?
Q. Advanced
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for functionalization. Its electronegativity also affects the pyrazole ring’s electron density, modulating nucleophilic/electrophilic behavior .
- Applications : Bromine facilitates incorporation into larger pharmacophores (e.g., kinase inhibitors) or materials science scaffolds (e.g., metal-organic frameworks) .
What methodologies are recommended for analyzing degradation products or byproducts during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
